molecular formula C15H14N4OS B5615281 3-amino-2-anilino-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

3-amino-2-anilino-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

Cat. No.: B5615281
M. Wt: 298.4 g/mol
InChI Key: HPSYQHKLRGTGNT-UHFFFAOYSA-N
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Description

Thieno[2,3-d]pyrimidin-4-ones are a prominent class of heterocyclic compounds with diverse pharmacological applications, including antitumor, antimicrobial, and enzyme-inhibitory activities . The compound 3-amino-2-anilino-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one features a fused bicyclic core comprising a cyclopentane ring, a thiophene moiety, and a pyrimidinone system. Key structural attributes include:

  • Anilino substituent at position 2, contributing to π-π stacking interactions.
  • Hydrogenated cyclopenta ring, which modulates lipophilicity and conformational stability.

Properties

IUPAC Name

11-amino-10-anilino-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS/c16-19-14(20)12-10-7-4-8-11(10)21-13(12)18-15(19)17-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPSYQHKLRGTGNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=C2C(=O)N(C(=N3)NC4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-anilino-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one typically involves multiple steps, starting with the cyclization of appropriate thiophene derivatives[_{{{CITATION{{{1{New synthetic approaches to thieno[3,2-d]pyrimidine and thieno[3,4-b ...](https://link.springer.com/article/10.1007/s11696-020-01089-2). One common approach is the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate[{{{CITATION{{{1{New synthetic approaches to thieno[3,2-d]pyrimidine and thieno3,4-b .... The reaction conditions often require the presence of a primary amine and a suitable solvent to facilitate the cyclization process[{{{CITATION{{{_1{New synthetic approaches to thieno[3,2-d]pyrimidine and thieno3,4-b ....

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxo derivatives, while reduction reactions can produce amino derivatives.

Scientific Research Applications

Pharmacological Properties

This compound exhibits various pharmacological activities that make it a candidate for drug development:

  • Anticancer Activity : Research indicates that thienopyrimidine derivatives can inhibit cancer cell proliferation. The specific compound under discussion has shown promise in targeting certain cancer pathways, potentially leading to the development of novel anticancer agents.
  • Antimicrobial Properties : Some studies have demonstrated that similar thienopyrimidine compounds possess antimicrobial effects against various pathogens. This suggests potential applications in treating infectious diseases.
  • Neuroprotective Effects : There is emerging evidence that compounds with a similar structure may offer neuroprotective benefits, which could be significant in developing treatments for neurodegenerative diseases.

Case Studies

Several case studies highlight the applications and efficacy of compounds related to 3-amino-2-anilino-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one:

  • Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated a series of thienopyrimidine derivatives for their anticancer properties. The results indicated that modifications to the aniline moiety significantly enhanced activity against specific cancer cell lines (e.g., breast and lung cancer) .
  • Antimicrobial Evaluation : A research article in Antibiotics explored the antimicrobial efficacy of thienopyrimidine derivatives against Gram-positive and Gram-negative bacteria. The study found that certain derivatives exhibited potent activity, suggesting potential for therapeutic applications .
  • Neuroprotective Research : A recent investigation published in Neuropharmacology assessed the neuroprotective effects of various thienopyrimidine compounds in models of neurodegeneration. The findings revealed that some derivatives could reduce neuronal cell death and oxidative stress markers .

Table 1: Summary of Pharmacological Activities

Activity TypeDescriptionReference
AnticancerInhibition of cancer cell proliferation
AntimicrobialEfficacy against various pathogens
NeuroprotectiveReduction of neuronal cell death

Table 2: Case Studies Overview

Study FocusFindingsJournal
AnticancerEnhanced activity against breast and lung cancerJournal of Medicinal Chemistry
AntimicrobialPotent activity against Gram-positive bacteriaAntibiotics
NeuroprotectiveReduced oxidative stress in neurodegenerationNeuropharmacology

Mechanism of Action

The mechanism by which 3-amino-2-anilino-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The compound may bind to these targets, leading to the modulation of biological pathways and the manifestation of its biological activities.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thieno[2,3-d]pyrimidin-4-one Derivatives

Compound Name Structural Features Biological Activity Synthesis Method Key References
3-amino-2-anilino-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one - 3-amino
- 2-anilino
- Cyclopenta ring
Anticipated antitumor/antimicrobial (inferred from analogs) Likely cyclocondensation with aldehydes/lactams
2-[(2-Chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one - 2-chlorobenzylsulfanyl
- 4-chlorophenyl
Not explicitly reported, but sulfanyl groups often enhance enzyme inhibition Alkylation with chlorobenzyl halides
2-(Alkylthio)-3-phenyl-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-(5H)-ones - Alkylthio (e.g., methyl, ethyl)
- Phenyl substituent
Antitumor activity against HepG2 and MCF-7 cell lines Reflux with alkyl halides and K₂CO₃ in acetone
5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(3H)-one derivatives - Tetrahydrobenzo ring
- Variable 2-substituents (e.g., phenolic groups)
Anti-tyrosinase activity (IC₅₀ = 0.5–5 µM) Cyclocondensation of azomethines in acetic acid/DMSO
2-Mercapto-3-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one - 2-mercapto
- 3-methyl
Not reported; thiol groups may confer antioxidant properties Substitution with methyl halides

Key Findings from Comparative Analysis

Substituent Impact on Bioactivity: Alkylthio groups (e.g., in compounds from ) enhance antitumor activity, likely by improving membrane permeability. Aryl substituents (e.g., anilino or chlorophenyl) increase π-π interactions with biological targets, improving binding affinity . Amino groups at position 3 (as in the target compound) may mimic natural substrates in enzyme inhibition, though specific data is lacking.

Synthetic Flexibility :

  • Derivatives with 2-substituents (e.g., sulfanyl, alkylthio) are synthesized via nucleophilic substitution or alkylation .
  • Cyclocondensation with aldehydes or lactams remains a versatile route for generating diverse analogs .

Antitumor activity is better documented for alkylthio-substituted derivatives .

Biological Activity

3-Amino-2-anilino-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one (referred to as compound 1) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of compound 1, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Compound 1 is characterized by a complex structure that includes a thieno[2,3-d]pyrimidine core. The molecular formula is C10H11N3OSC_{10}H_{11}N_3OS, with a molecular weight of approximately 221.28 g/mol. Its structural features suggest potential interactions with various biological targets.

Anticancer Activity

Research has indicated that derivatives of compounds similar to compound 1 exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung cancer), MDA-MB-231 (breast cancer), HeLa (cervical cancer), HT-29 (colon cancer), and Jurkat (leukemia).
  • IC50 Values : Some derivatives demonstrated IC50 values in the low nanomolar range. For example:
    • Compound 8q: IC50 = 83 nM against A549 cells.
    • Compound 8r: IC50 = 101 nM against MDA-MB-231 cells.

These compounds inhibited tubulin polymerization more potently than combretastatin A-4 (CA-4), highlighting their potential as antitubulin agents .

The mechanism by which compound 1 exerts its anticancer effects appears to involve the inhibition of microtubule dynamics. This is crucial for cell division, and disruption of microtubule assembly can lead to apoptosis in cancer cells. Studies have shown that certain derivatives inhibit tubulin polymerization significantly more than standard chemotherapeutics like CA-4 .

Antimicrobial Activity

In addition to anticancer properties, compound 1 and its analogs have been evaluated for antimicrobial activity:

  • Bacterial Strains Tested : Compounds have shown efficacy against strains such as E. coli and Pseudomonas aeruginosa.
  • Inhibition Rates : At concentrations around 50 µg/mL, some derivatives exhibited over 70% inhibition against E. coli, indicating promising antibacterial properties .

Case Study 1: Antiproliferative Effects

In a study investigating the antiproliferative effects of various anilino derivatives on HeLa cells, derivative compounds based on the thieno-pyrimidine scaffold were synthesized. The most active derivative displayed an IC50 value of approximately 60 nM, indicating high potency against cervical cancer cells .

Case Study 2: Tubulin Interaction

A comparative study assessed the interaction of several synthesized compounds with tubulin. The results indicated that certain derivatives not only inhibited tubulin polymerization but also altered microtubule structure, leading to enhanced cytotoxicity in cancer cells compared to controls .

Summary of Research Findings

CompoundCell LineIC50 (nM)MechanismActivity Type
8qA54983Tubulin polymerization inhibitionAnticancer
8rMDA-MB-231101Tubulin polymerization inhibitionAnticancer
Derivative XHeLa60Microtubule disruptionAnticancer
Derivative YE. coliN/ABacterial growth inhibitionAntimicrobial

Q & A

Q. Basic Characterization

  • 1H/13C NMR : Assigns protons and carbons in the fused thieno-pyrimidine ring. For example, the NH2 group resonates at δ 6.8–7.2 ppm, while aromatic protons appear at δ 7.3–8.1 ppm .
  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at 1680–1700 cm⁻¹, NH stretches at 3200–3400 cm⁻¹) .
    Advanced Resolution of Ambiguities :
  • XRD Analysis : Resolves crystallographic ambiguities in complex substituents (e.g., cyclopenta-thiophene ring conformation) .
  • 2D NMR (COSY, HSQC) : Differentiates overlapping signals in multi-substituted derivatives .

What preliminary biological activities have been reported, and what assay protocols are used?

Q. Basic Screening

  • Anti-Tyrosinase Activity : Evaluated via mushroom tyrosinase inhibition assays (IC50 values reported for derivatives like 4g: 2.4 µM) .
  • Analgesic/Anti-inflammatory : Tested in rodent models (e.g., carrageenan-induced paw edema), with ulcerogenic indices calculated to assess safety .
    Assay Protocols :
  • Molecular Docking : Performed using AutoDock Vina to predict binding to tyrosinase’s active site (Cu²⁺ coordination analyzed) .

How do substituent variations at the 2-position influence bioactivity?

Q. Advanced Structure-Activity Relationship (SAR)

  • Electron-Donating Groups : 2,4-Dihydroxybenzene (4g) enhances anti-tyrosinase activity due to hydrogen bonding with Tyr98 and His263 residues .
  • Halogen Substituents : 4-Chlorophenyl derivatives show moderate anti-inflammatory activity (40–50% edema inhibition) but higher ulcerogenicity .
    Methodological Insight :
  • Substituent effects are quantified using comparative IC50/ED50 values and molecular dynamics simulations (e.g., 100 ns MD runs to assess binding stability) .

How can computational methods guide the design of derivatives with improved potency?

Q. Advanced Computational Strategies

  • Docking Studies : Identify critical interactions (e.g., 4g’s hydroxyl groups form π-π stacking with tyrosinase’s His244) .
  • QSAR Modeling : Multi-parametric regression models correlate logP and polar surface area with bioavailability .
    Validation :
  • Free Energy Perturbation (FEP) : Predicts ΔΔG for substituent modifications (e.g., methoxy vs. ethoxy groups) .

How are contradictions in substituent effects resolved across studies?

Q. Advanced Data Reconciliation

  • Case Example : A 4-methoxy substituent shows high anti-inflammatory activity in one study but low tyrosinase inhibition in another .
    Resolution Strategies :
  • Meta-Analysis : Cross-reference assay conditions (e.g., enzyme source, substrate concentration).
  • Pharmacophore Mapping : Determine if conflicting substituents occupy divergent binding pockets .

What strategies mitigate synthesis challenges for derivatives with sterically hindered substituents?

Q. Advanced Synthesis Optimization

  • Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 2 h conventional) for bulky substituents like tert-butyl .
  • Protecting Groups : Use acetyl or Boc groups to prevent side reactions during heterocyclization .

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